molecular formula C28H38N4O8 B14219592 L-Isoleucyl-L-tyrosyl-L-threonyl-L-tyrosine CAS No. 629609-69-4

L-Isoleucyl-L-tyrosyl-L-threonyl-L-tyrosine

Katalognummer: B14219592
CAS-Nummer: 629609-69-4
Molekulargewicht: 558.6 g/mol
InChI-Schlüssel: OEPMUGWBHRGPPU-NZUMNYOTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Isoleucyl-L-tyrosyl-L-threonyl-L-tyrosine is a peptide composed of four amino acids: L-isoleucine, L-tyrosine, L-threonine, and L-tyrosine. This compound is part of a larger class of oligopeptides, which are short chains of amino acids linked by peptide bonds. Peptides like this compound play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-tyrosyl-L-threonyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (L-isoleucine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (L-tyrosine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-threonine and the second L-tyrosine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for specific applications.

Analyse Chemischer Reaktionen

Types of Reactions

L-Isoleucyl-L-tyrosyl-L-threonyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as carbodiimides for coupling reactions.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidative derivatives.

    Reduction: Cleavage of disulfide bonds, if present.

    Substitution: Modified peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

L-Isoleucyl-L-tyrosyl-L-threonyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including drug delivery and peptide-based treatments.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of L-Isoleucyl-L-tyrosyl-L-threonyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing various biological processes. For example, the tyrosine residues may participate in phosphorylation events, modulating signal transduction pathways. Additionally, the peptide’s structure allows it to interact with other proteins, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Gly-Tyr-Ser-Ile-Thr-Ser-His-Tyr: Another oligopeptide with a similar sequence but different amino acid composition.

    L-Isoleucyl-L-tyrosyl-L-seryl-L-tyrosine: A closely related peptide with serine instead of threonine.

Uniqueness

L-Isoleucyl-L-tyrosyl-L-threonyl-L-tyrosine is unique due to its specific sequence and the presence of two tyrosine residues, which can participate in unique biochemical interactions. The combination of L-isoleucine, L-tyrosine, and L-threonine provides distinct structural and functional properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

629609-69-4

Molekularformel

C28H38N4O8

Molekulargewicht

558.6 g/mol

IUPAC-Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C28H38N4O8/c1-4-15(2)23(29)26(37)30-21(13-17-5-9-19(34)10-6-17)25(36)32-24(16(3)33)27(38)31-22(28(39)40)14-18-7-11-20(35)12-8-18/h5-12,15-16,21-24,33-35H,4,13-14,29H2,1-3H3,(H,30,37)(H,31,38)(H,32,36)(H,39,40)/t15-,16+,21-,22-,23-,24-/m0/s1

InChI-Schlüssel

OEPMUGWBHRGPPU-NZUMNYOTSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N

Kanonische SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.